acrylamide monomer chemical properties and reactivity
acrylamide monomer chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Acrylamide Monomer
Introduction: The Duality of a Versatile Monomer
Acrylamide (IUPAC: prop-2-enamide) is a white, odorless crystalline solid with the chemical formula C₃H₅NO.[1][2] As a vinyl-substituted primary amide, it possesses two highly reactive centers: a carbon-carbon double bond (vinyl group) and an amide functional group.[3][4] This dual reactivity makes it an exceptionally versatile monomer, primarily used in the industrial production of polyacrylamide and its copolymers.[2][5] These polymers have found widespread application as flocculants in water treatment, as thickening agents, in mineral extraction, and critically, within the life sciences as the basis for polyacrylamide gel electrophoresis (PAGE) for the separation of proteins and nucleic acids.[1]
However, the high reactivity of the monomer form also underlies its significant biological toxicity. Acrylamide is a known neurotoxin and is classified as a probable human carcinogen (IARC Group 2A).[2][6][7] Its presence in certain foods cooked at high temperatures, formed as a byproduct of the Maillard reaction between asparagine and reducing sugars, has prompted extensive research into its mechanism of action and potential health risks.[2][8]
This guide provides a detailed exploration of the fundamental chemical properties and reactivity of acrylamide monomer, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.
Section 1: Core Physicochemical and Spectroscopic Properties
The utility and handling of acrylamide are dictated by its core physical properties. It is highly soluble in water and other polar organic solvents, a characteristic that is central to its use in aqueous polymerization reactions.[1][9]
Physical and Thermodynamic Data
The key physical and thermodynamic properties of acrylamide monomer are summarized below. It is stable at room temperature when protected from light but can polymerize violently upon melting or exposure to UV light.[6][10]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅NO | [3][10] |
| Molar Mass | 71.079 g·mol⁻¹ | [2][10] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 84.5 °C (184.1 °F) | [1][11] |
| Boiling Point | 125 °C at 25 mmHg | [3][12] |
| Density | 1.322 g/cm³ (solid) | [1][2] |
| Vapor Pressure | 0.03 mmHg at 40 °C | [3] |
| Flash Point | 138 °C (280 °F) | [2][3] |
| Water Solubility | 390 g/L at 25 °C; 2150 g/L at 30 °C | [1][3] |
Solubility Profile
Acrylamide's high polarity, stemming from the amide group, governs its solubility. It is miscible with water in significant proportions and dissolves readily in other polar solvents.[13]
| Solvent | Solubility ( g/100 mL at 30 °C) | Source(s) |
| Water | 215 | [10] |
| Methanol | 155 | [9][10] |
| Ethanol | 86.2 | [9][10] |
| Acetone | 63.1 | [9][10] |
| Ethyl Acetate | 12.6 | [9] |
| Chloroform | 2.66 | [9] |
| Benzene | 0.346 | [9] |
| Heptane | 0.0068 | [9] |
Spectroscopic Signature
-
¹H NMR: In D₂O, the proton NMR spectrum of acrylamide shows characteristic peaks for its vinyl protons between δ 5.8 and 6.3 ppm.[14][15] A more detailed spectrum in H₂O reveals distinct signals for the three vinyl protons, reflecting their different chemical environments.[16]
-
¹³C NMR: The ¹³C NMR spectrum displays two signals for the sp² hybridized carbons of the vinyl group and a downfield signal for the carbonyl carbon of the amide.[14]
-
IR Spectroscopy: The infrared spectrum of acrylamide features strong, characteristic absorption bands. Key peaks include those for the N-H stretching of the primary amide (around 3200-3500 cm⁻¹), the C=O stretching (amide I band) near 1650 cm⁻¹, and the N-H bending (amide II band) around 1600 cm⁻¹.[17]
Section 2: The Landscape of Acrylamide Reactivity
Acrylamide's reactivity is dominated by its electron-deficient carbon-carbon double bond, making it susceptible to both radical and nucleophilic attacks. The amide group also participates in reactions, most notably hydrolysis.
Reactions of the Vinyl Group
The most significant reaction of acrylamide is its free-radical addition polymerization to form polyacrylamide. This process is highly exothermic, with an enthalpy of polymerization (ΔHp) of approximately 17-20 kcal/mol.[18] The reaction proceeds via a classic chain-growth mechanism involving three key stages: initiation, propagation, and termination.[4][19]
Caption: Free-Radical Polymerization Workflow.
-
Initiation: The process begins with the generation of free radicals. In laboratory settings, this is typically achieved using a redox initiator system, such as ammonium persulfate (APS) and the catalyst N,N,N',N'-tetramethylethylenediamine (TEMED).[18][19] TEMED accelerates the decomposition of the persulfate ion to produce sulfate free radicals.[18]
-
Propagation: The highly reactive initiator radical attacks the electron-rich double bond of an acrylamide monomer, forming a new carbon-centered radical. This new radical then proceeds to add to another monomer, propagating the polymer chain in a head-to-tail fashion.[1][19] This step is very rapid and exothermic.[4]
-
Termination: The growth of polymer chains ceases when two growing radical chains react with each other, either by combination or disproportionation, resulting in a stable, non-reactive polymer chain.[20]
The kinetics of this reaction can be complex, with some studies reporting a reaction order with respect to the monomer concentration between 1.2 and 1.5, deviating from the expected first order due to effects like intramolecular chain transfer ("backbiting").[21]
The electron-withdrawing effect of the adjacent amide group makes the β-carbon of the vinyl group electrophilic and highly susceptible to nucleophilic attack.[22][23] This allows acrylamide to act as a potent Michael acceptor.[24]
This reaction is of paramount importance in toxicology and drug development. Nucleophiles such as the thiol groups of cysteine residues in proteins can readily react with acrylamide, forming stable covalent adducts.[22][25] This mechanism is believed to underlie both its neurotoxicity, through the modification of critical synaptic proteins, and its utility as a warhead in covalent inhibitor drugs designed to irreversibly bind to a target enzyme.[22][24] Amines and amino acids can also act as nucleophiles in this reaction, forming 3-(alkylamino)propionamides.[26][27]
Caption: Michael Addition of a Nucleophile to Acrylamide.
Reactions of the Amide Group
The amide group of both monomeric acrylamide and polyacrylamide can undergo hydrolysis to form acrylic acid and ammonia.[10][25] This reaction can be catalyzed by either acid or base, though it proceeds slowly under neutral conditions.[28]
-
Acidic Hydrolysis: Under acidic conditions (e.g., pH < 7), the hydrolysis reaction is catalyzed. The reaction can be accompanied by imidization, especially under strongly acidic conditions.[1][28]
-
Alkaline Hydrolysis: Basic conditions (e.g., pH > 8) also promote hydrolysis.[29][30] The rate of alkaline hydrolysis is dependent on the concentration of both the amide groups and the alkali.[29] The introduction of negatively charged carboxylate groups along the polyacrylamide chain drastically alters its conformation and solution viscosity due to electrostatic repulsion.[28]
This hydrolysis is a critical consideration in the application of polyacrylamide gels, as changes in pH over time can alter the gel matrix and affect electrophoretic mobility.
Section 3: Key Experimental Protocols
The following protocol outlines a standard laboratory procedure for the preparation of a polyacrylamide gel, a cornerstone technique in molecular biology that leverages the principles of acrylamide polymerization.
Protocol 1: Preparation of a 10% Polyacrylamide Resolving Gel for Protein Electrophoresis
Objective: To prepare a 10% polyacrylamide resolving gel for use in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Materials:
-
30% Acrylamide/Bis-acrylamide solution (29:1 ratio)
-
1.5 M Tris-HCl buffer, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Gel casting apparatus
Methodology:
-
Assemble Casting Apparatus: Thoroughly clean and assemble the glass plates of the gel casting apparatus according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare Resolving Gel Solution: In a small beaker or 15 mL conical tube, combine the following reagents for a 10 mL gel volume.
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/Bis-acrylamide: 3.33 mL
-
10% SDS: 100 µL
-
-
Degas the Solution (Optional but Recommended): Place the solution under a vacuum for 10-15 minutes.
-
Causality: This step removes dissolved oxygen, which is a radical scavenger and can inhibit or slow down the polymerization process, leading to inconsistent gel matrices.[19]
-
-
Initiate Polymerization: Add the polymerization initiators. Work quickly from this point as polymerization will begin.
-
Add 100 µL of 10% APS and swirl gently to mix.
-
Add 10 µL of TEMED and swirl gently to mix.
-
Causality: APS provides the persulfate free radicals, and TEMED catalyzes the formation of these radicals, initiating the polymerization chain reaction.[18] The amounts can be adjusted to control the speed of polymerization.
-
-
Cast the Gel: Immediately and carefully pipette the solution into the gap between the glass plates up to the desired height (leaving space for a stacking gel).
-
Overlay and Polymerize: Gently overlay the top of the acrylamide solution with a thin layer of water or isopropanol. This prevents oxygen from diffusing into the gel and inhibiting polymerization at the surface, ensuring a sharp, level interface.
-
Allow Polymerization: Let the gel polymerize at room temperature for 30-60 minutes. A sharp refractive index change will be visible between the gel and the overlay, indicating completion.
-
Post-Polymerization: Pour off the overlay and rinse the top of the gel with deionized water before proceeding to cast the stacking gel.
Section 4: Safety, Handling, and Storage
DANGER: Acrylamide monomer is a potent neurotoxin, a suspected human carcinogen, and a reproductive hazard.[7][31] All handling must be performed with extreme caution in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.[32]
-
Exposure Routes: The primary routes of exposure are skin absorption, inhalation of dust, and ingestion.[31][33] Avoid all direct contact.
-
Handling Solid Acrylamide: Weighing solid acrylamide should be done carefully to avoid generating dust.
-
Spills: Spills can easily penetrate soil and contaminate groundwater.[9] Clean up spills immediately using absorbent materials while wearing appropriate PPE. Do not allow aqueous solutions to dry, as this can create a hazardous dust inhalation risk.[34]
-
Storage: Store acrylamide in a cool, dry, dark place, away from heat, UV light, and incompatible materials like oxidizing agents, acids, bases, and iron salts.[3] The solid is stable at room temperature, but aqueous solutions are typically stabilized with inhibitors and should be stored at 2-8°C.[3][10]
-
Decomposition: Upon heating, acrylamide decomposes to emit toxic fumes, including nitrogen oxides, ammonia, and carbon monoxide.[6][33]
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